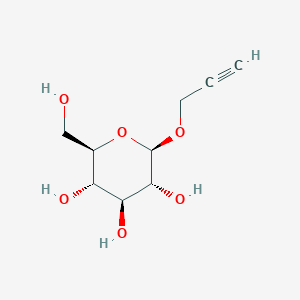

Allyl b-D-glucopyranoside

Beschreibung

BenchChem offers high-quality Allyl b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-SYHAXYEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Convergence of Carbohydrate Chemistry and Functional Synthesis

An In-depth Technical Guide to Allyl β-D-glucopyranoside: Structure, Synthesis, and Applications in Modern Drug Discovery

Allyl β-D-glucopyranoside is a glycoside of significant interest to the scientific community, particularly those in synthetic chemistry and drug development. It represents a unique molecular architecture, combining the biocompatibility and chirality of a natural sugar, D-glucose, with the versatile reactivity of an allyl group. This duality makes it an invaluable building block, or scaffold, for the construction of more complex molecules with tailored biological activities. For researchers, this compound is not merely a chemical reagent but a strategic tool for introducing hydrophilicity, modulating solubility, and enabling specific downstream chemical modifications.[1] Its application spans from the synthesis of novel polymers and complex oligosaccharides to its use as a precursor in the development of therapeutic agents.[2][3] This guide provides a detailed exploration of Allyl β-D-glucopyranoside, from its fundamental structure to its synthesis and strategic deployment in research and pharmaceutical development.

Molecular Structure and IUPAC Nomenclature

A precise understanding of a molecule's structure is foundational to its application. Allyl β-D-glucopyranoside consists of a D-glucose unit in its stable six-membered ring form (a pyranose) linked to an allyl group via a glycosidic bond.

-

The Glucose Core: The "D-glucopyranoside" portion indicates that the molecule is derived from D-glucose, the most common naturally occurring monosaccharide. The pyranose ring adopts a stable chair conformation.

-

The Glycosidic Bond: The "β" (beta) designation is critical. It defines the stereochemistry at the anomeric carbon (C-1 of the glucose ring). In the β-anomer, the bond connecting the allyl group to the anomeric carbon is equatorial, positioned on the same side of the ring as the C-6 hydroxymethyl group. This specific orientation can profoundly influence how the molecule interacts with biological systems, such as enzymes or receptors.

-

The Allyl Group: The "Allyl" prefix refers to the prop-2-en-1-yl group (CH₂=CH-CH₂-). This functional group is attached to the anomeric carbon through an oxygen atom, forming an O-glycosidic linkage. The double bond within the allyl group is a key site of reactivity.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for Allyl β-D-glucopyranoside is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(prop-2-en-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol .[4]

Caption: 2D representation of Allyl β-D-glucopyranoside structure.

Physicochemical Properties

The physical and chemical properties of Allyl β-D-glucopyranoside dictate its handling, storage, and application in various solvent systems. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₆ | [4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |

| Stability | Hygroscopic | [3] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(prop-2-en-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol | [4] |

Synthesis and Purification: A Practical Workflow

The synthesis of Allyl β-D-glucopyranoside is a classic example of glycosylation chemistry. A common and reliable laboratory-scale approach involves the reaction of a protected glucose derivative with allyl alcohol, followed by deprotection. This multi-step process is necessary to control the reaction's regioselectivity and stereoselectivity.

Causality in Experimental Design

-

Why Protection? Glucose has five hydroxyl (-OH) groups of similar reactivity. To ensure the allyl group attaches only to the anomeric carbon (C-1), the other four hydroxyl groups must be "protected" with a temporary chemical group. Acetyl groups (Ac) are frequently used because they are easily installed and can be removed under mild conditions.

-

Why a Halide Donor? The protected glucose, often in the form of acetobromo-α-D-glucose, serves as the glycosyl donor. The bromide at the anomeric position is a good leaving group, facilitating the nucleophilic attack by allyl alcohol.

-

Stereochemical Control: The formation of the desired β-anomer is often directed by the protecting group at the C-2 position. An acetyl group at C-2 can participate in the reaction (a phenomenon known as "neighboring group participation"), shielding the top face of the ring and directing the incoming allyl alcohol to attack from the bottom face, resulting in the β-glycoside.

-

Why Deprotection? The final step involves removing the acetyl protecting groups to yield the target molecule, Allyl β-D-glucopyranoside. This is typically achieved by base-catalyzed transesterification, for example, using sodium methoxide in methanol (the Zemplén deacetylation).

Experimental Protocol: Synthesis of Allyl β-D-glucopyranoside

Step 1: Acetylation of D-Glucose

-

Suspend D-glucose in acetic anhydride.

-

Add a catalytic amount of sodium acetate or a Lewis acid (e.g., ZnCl₂).

-

Heat the mixture gently (e.g., to 100°C) with stirring until all the glucose dissolves and the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Pour the reaction mixture into ice water to precipitate the product, β-D-glucose pentaacetate.

-

Filter, wash with water, and recrystallize from ethanol to obtain pure β-D-glucose pentaacetate.

Step 2: Bromination to form Acetobromo-α-D-glucose

-

Dissolve the β-D-glucose pentaacetate in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide (HBr) in acetic acid.

-

Allow the reaction to proceed until TLC analysis shows complete conversion of the starting material.

-

Evaporate the solvent under reduced pressure to obtain the crude glycosyl bromide, which is often used immediately in the next step due to its instability.

Step 3: Glycosylation with Allyl Alcohol

-

Dissolve the crude acetobromo-α-D-glucose and allyl alcohol in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Add a catalyst/promoter, such as silver carbonate or mercury(II) cyanide, which activates the glycosyl bromide.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as per TLC.

-

Filter the reaction mixture to remove insoluble salts.

-

Wash the filtrate with sodium bicarbonate solution and water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

Step 4: Deacetylation (Zemplén Deprotection)

-

Dissolve the crude protected glycoside in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product, Allyl β-D-glucopyranoside, by column chromatography on silica gel.

Caption: Workflow for the chemical synthesis of Allyl β-D-glucopyranoside.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized Allyl β-D-glucopyranoside is a critical step. A combination of spectroscopic techniques provides a comprehensive structural fingerprint of the molecule.

| Technique | Expected Observations |

| ¹H-NMR | - Allyl Protons: Distinct signals for the vinyl protons (-CH=CH₂) around 5-6 ppm and the methylene protons (-O-CH₂-) around 4 ppm.- Anomeric Proton: A characteristic doublet for the C-1 proton (H-1) around 4.5 ppm with a coupling constant (J) of ~8 Hz, confirming the β-configuration.- Sugar Ring Protons: A complex multiplet region between 3-4 ppm corresponding to the protons on the glucose ring. |

| ¹³C-NMR | - Allyl Carbons: Signals at ~134 ppm (=CH-), ~117 ppm (CH₂=), and ~70 ppm (-O-CH₂-).- Anomeric Carbon: A key signal for C-1 around 102-104 ppm.- Sugar Ring Carbons: Signals for C-2, C-3, C-4, C-5, and C-6 typically appear in the 60-80 ppm range. |

| Mass Spec (MS) | The electrospray ionization (ESI) mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. |

| FTIR | Broad absorption band around 3300-3500 cm⁻¹ (O-H stretch), C-H stretching around 2900 cm⁻¹, and a sharp peak around 1645 cm⁻¹ (C=C stretch of the allyl group). |

Applications in Drug Discovery and Development

The true value of Allyl β-D-glucopyranoside lies in its utility as a versatile chemical scaffold. The molecule can be conceptually divided into two key domains: the glycone (the sugar part) and the aglycone (the non-sugar, allyl part). Each offers distinct opportunities for chemical manipulation and functionalization.

-

The Allyl Group as a Reactive Handle: The terminal double bond of the allyl group is a gateway to a vast array of chemical transformations.

-

Polymerization: It can undergo radical polymerization to create carbohydrate-based polymers, which are explored as biodegradable materials or for drug delivery systems.[5]

-

Click Chemistry: The double bond can be readily converted to other functional groups, such as an azide or an alkyne, making it amenable to highly efficient "click" reactions for conjugating the sugar to other molecules (e.g., proteins, fluorescent dyes, or drug molecules).

-

Metathesis: Olefin metathesis reactions can be used to couple the allyl group with other molecules containing double bonds.

-

-

The Glucose Moiety for Biocompatibility and Targeting:

-

Solubility Enhancement: The multiple hydroxyl groups of the glucose unit impart significant water solubility, a desirable property for many drug candidates.

-

Biological Recognition: Carbohydrates are fundamental to biological processes. Attaching a drug to a glucose scaffold can alter its pharmacokinetic profile and, in some cases, facilitate transport across cell membranes via glucose transporters.

-

Precursor for Natural Products: It serves as a starting material for the synthesis of more complex, naturally occurring glycosides that may possess therapeutic properties.[6] Many natural products with anticancer or antimicrobial activity are glycosides.[7]

-

Caption: Role of Allyl β-D-glucopyranoside as a versatile chemical scaffold.

Conclusion

Allyl β-D-glucopyranoside is far more than a simple carbohydrate derivative. It is a strategically designed molecular tool that provides researchers and drug development professionals with a reliable and versatile platform for chemical innovation. Its synthesis, while requiring careful control of protecting group chemistry, is based on well-established principles of carbohydrate chemistry. The true power of this molecule is realized in its application, where the distinct reactivity of the allyl group and the inherent biological relevance of the glucose moiety can be leveraged to construct novel materials, probes, and therapeutic candidates. As the demand for more sophisticated and targeted drugs continues to grow, the utility of such well-defined chemical scaffolds will undoubtedly expand, solidifying the role of molecules like Allyl β-D-glucopyranoside in the future of medicinal chemistry.

References

-

Al-Amiery, A. A. (2012). Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O -acetyl-β-D-glucopyranoside). Baghdad Science Journal. [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl b-D-glucopyranoside. PubChem Compound Database. Retrieved from [Link]

- Matsumura, S., et al. (2001).

-

Pérez-Pérez, M. J., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Molecules. [Link]

Sources

- 1. CAS 7464-56-4: Allyl α-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. ALLYL-BETA-D-GLUCOPYRANOSIDE CAS#: 34384-79-7 [amp.chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Allyl β-D-Glucopyranoside: A Technical Guide to its Discovery, Natural Occurrence, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl β-D-glucopyranoside, a glycoside featuring an allyl group attached to a glucose moiety, represents a molecule of significant interest in the fields of carbohydrate chemistry and natural product research. While its direct isolation from natural sources remains to be definitively documented in publicly accessible literature, the prevalence of structurally similar allyl glycosides and the well-established biosynthesis of related allyl-containing secondary metabolites in the plant kingdom provide a compelling context for its study. This technical guide offers an in-depth exploration of allyl β-D-glucopyranoside, focusing on its synthesis, the natural occurrence of analogous compounds, and the biochemical pathways that underscore the importance of the allyl motif in nature.

Physicochemical Properties

A foundational understanding of the physicochemical properties of allyl β-D-glucopyranoside is essential for its synthesis, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₆ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(prop-2-en-1-yloxy)oxane-3,4,5-triol | [1] |

| CAS Number | 34384-79-7 |

Natural Occurrence: An Indirect Perspective

Direct evidence for the isolation of allyl β-D-glucopyranoside from natural sources is not prominently available in scientific literature. However, the existence of structurally related compounds provides a strong basis for its potential natural occurrence and biological relevance.

The Precedent of Chavicol β-D-Glucopyranoside

A noteworthy example is the isolation of 1-O-β-D-glucopyranosyl-4-allylbenzene, also known as chavicol β-D-glucopyranoside, from the rhizomes of smaller galanga (Alpinia officinarum Hance)[2]. This discovery confirms the natural occurrence of glycosides containing an allyl group, suggesting that the fundamental biochemical machinery for their synthesis exists in plants.

The Glucosinolate-Myrosinase System: A Source of Allyl Moieties

The Brassicaceae family, which includes plants like mustard (Brassica nigra) and wasabi (Eutrema japonicum), is renowned for producing a class of sulfur-containing glycosides called glucosinolates.[3] Among these, sinigrin (allyl glucosinolate) is a prominent member. While not identical to allyl β-D-glucopyranoside, sinigrin contains the core components of an allyl group and a glucose derivative.

The biological significance of sinigrin lies in its role as a precursor in a potent defense mechanism known as the "mustard oil bomb".[3] Upon tissue damage, the enzyme myrosinase (a thioglucosidase) comes into contact with sinigrin, catalyzing its hydrolysis. This enzymatic reaction cleaves the glucose moiety, leading to the formation of an unstable aglycone that spontaneously rearranges to produce allyl isothiocyanate . This volatile and pungent compound is responsible for the characteristic flavors of mustard and wasabi and serves as a powerful deterrent to herbivores and pathogens.

The intricate and well-characterized biosynthesis of sinigrin and its subsequent enzymatic breakdown highlight the importance of allyl-containing compounds in plant secondary metabolism and defense.

Biosynthesis of Allyl Glucosinolate (Sinigrin)

The biosynthesis of sinigrin is a complex pathway that originates from the amino acid methionine. While a comprehensive exploration is beyond the scope of this guide, the key stages are outlined below to provide insight into the natural generation of allyl-containing glycosidic structures.

Methodologies for Synthesis and Isolation

The absence of a definitive natural source for allyl β-D-glucopyranoside necessitates reliable methods for its chemical and enzymatic synthesis. Furthermore, the isolation protocols for structurally similar compounds can be adapted for its potential discovery in natural extracts.

Enzymatic Synthesis of Allyl β-D-Glucopyranoside

Enzymatic synthesis offers a highly specific and environmentally benign route to allyl β-D-glucopyranoside. The use of β-glucosidases allows for the direct glycosylation of allyl alcohol with D-glucose.

Protocol: Enzymatic Synthesis using Immobilized β-Glucosidase

-

Enzyme Immobilization: Immobilize β-glucosidase from a suitable source (e.g., almonds) on a solid support to facilitate reuse and improve stability.

-

Reaction Mixture: Prepare a reaction mixture containing D-glucose, allyl alcohol, and a suitable buffer system.

-

Incubation: Incubate the mixture with the immobilized β-glucosidase under optimized conditions of temperature and pH.

-

Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, separate the product from the reaction mixture using column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized allyl β-D-glucopyranoside using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis of Allyl β-D-Glucopyranoside

Traditional chemical synthesis provides an alternative route, often involving the protection of hydroxyl groups followed by glycosylation and deprotection.

Protocol: A General Approach to Chemical Synthesis

-

Protection: Acetylate the hydroxyl groups of D-glucose to form β-D-glucose pentaacetate.

-

Glycosylation: React the protected glucose with allyl alcohol in the presence of a Lewis acid catalyst to form the allyl glycoside.

-

Deprotection: Remove the acetyl protecting groups under basic conditions to yield allyl β-D-glucopyranoside.

-

Purification and Characterization: Purify the final product by chromatography and confirm its identity as described in the enzymatic synthesis protocol.

Isolation of a Structurally Related Compound: Chavicol β-D-Glucopyranoside from Alpinia officinarum**

The protocol for isolating chavicol β-D-glucopyranoside from galanga rhizomes can serve as a template for searching for allyl β-D-glucopyranoside in plant extracts[2].

Protocol Outline:

-

Extraction: Extract fresh rhizomes with methanol.

-

Solvent Partitioning: Partition the methanol extract between different solvents to fractionate the components based on polarity.

-

Chromatography: Subject the appropriate fraction to repeated column chromatography, including reversed-phase HPLC, for fine separation.

-

Spectroscopic Analysis: Elucidate the structure of the isolated compounds using Mass Spectrometry and NMR spectroscopy[2].

Analytical Characterization

The definitive identification of allyl β-D-glucopyranoside relies on a combination of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound in reaction mixtures and natural extracts.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the precise structure, including the stereochemistry of the glycosidic bond and the connectivity of the allyl group.

Conclusion and Future Perspectives

Allyl β-D-glucopyranoside stands as a molecule of interest at the intersection of synthetic carbohydrate chemistry and natural product research. While its synthesis is well-established through both chemical and enzymatic methods, its definitive discovery in nature remains an open area of investigation. The confirmed presence of the structurally similar chavicol β-D-glucopyranoside and the intricate biochemistry of allyl glucosinolates in the plant kingdom strongly suggest that the necessary enzymatic machinery for the formation of allyl β-D-glucopyranoside exists in nature.

Future research should focus on targeted screening of plant species, particularly within families known to produce allyl-containing secondary metabolites, using advanced analytical techniques to search for the natural occurrence of allyl β-D-glucopyranoside. Such a discovery would not only fill a gap in our knowledge of natural products but could also open new avenues for exploring its potential biological activities and applications in drug development and other fields.

References

-

Miyazawa, M., & Yamafuji, C. (2002). Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance). Journal of Agricultural and Food Chemistry, 50(15), 4278–4282. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11736138, Allyl b-D-glucopyranoside. Retrieved from [Link]

-

Bones, A. M., & Rossiter, J. T. (1996). The myrosinase-glucosinolate system, its organisation and biochemistry. Physiologia Plantarum, 97(1), 194-208. [Link]

-

Halkier, B. A., & Gershenzon, J. (2006). Biology and biochemistry of glucosinolates. Annual Review of Plant Biology, 57, 303-333. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Allyl Glycosides: Core Principles and Modern Methodologies

Introduction: The Strategic Importance of Allyl Glycosides

In the intricate landscape of carbohydrate chemistry, the synthesis of glycosides stands as a paramount challenge, dictated by the structural complexity and stereochemical nuances of sugar molecules.[1] Among the myriad of glycosidic structures, allyl glycosides have emerged as exceptionally valuable synthetic intermediates, particularly in the realms of drug discovery and complex oligosaccharide synthesis.[2][3] Their significance stems from the unique reactivity of the allyl group, which serves not only as a stable, orthogonal protecting group for the anomeric center but also as a versatile chemical handle for further functionalization.[2]

The allyl moiety can be selectively cleaved under mild conditions that do not affect other common protecting groups, such as isomerization to a propenyl glycoside followed by hydrolytic cleavage, or through palladium-catalyzed reactions.[2] Furthermore, the double bond is amenable to a wide array of chemical transformations, including ozonolysis for chain modification or radical additions for conjugation, making allyl glycosides powerful precursors for glycoconjugates and advanced biomaterials.[2]

However, the synthesis of these crucial molecules is far from trivial. The primary hurdles lie in controlling the stereochemical outcome at the anomeric center (achieving α- or β-selectivity) and managing the selective protection and deprotection of multiple hydroxyl groups.[1][4] This guide provides an in-depth exploration of the core synthetic strategies for preparing allyl glycosides, from foundational classical methods to modern catalytic and enzymatic approaches. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying mechanistic principles and field-proven insights required to make informed experimental choices.

Core Synthetic Strategies: A Comparative Analysis

The choice of a synthetic route to an allyl glycoside is a critical decision dictated by the desired anomeric configuration, the scale of the reaction, and the overall complexity of the target molecule. Here, we dissect the most prominent methods, examining their mechanisms, advantages, and limitations.

Fischer-Helferich Glycosylation: The Direct Approach

The Fischer-Helferich method is the oldest and most direct route to glycosides, involving the acid-catalyzed reaction of a naked, unprotected monosaccharide with an excess of an alcohol—in this case, allyl alcohol.[5]

Causality and Mechanism: The reaction proceeds by protonation of the anomeric hydroxyl group of the sugar's hemiacetal form.[6] This facilitates the loss of a water molecule, generating a highly reactive, resonance-stabilized oxocarbenium ion intermediate.[6][7] Allyl alcohol, acting as both solvent and nucleophile, then attacks this electrophilic species to form the glycosidic bond. The entire process is an equilibrium, which is typically driven towards the product by using a large excess of the alcohol.[1][5]

Caption: Mechanism of Fischer-Helferich Glycosylation.

Field-Proven Insights & Limitations: The primary advantage of the Fischer glycosylation is its operational simplicity and the avoidance of protecting group chemistry.[5][8] However, its utility is severely limited by a near-total lack of stereocontrol. The reaction typically yields a complex equilibrium mixture of α- and β-anomers, as well as both pyranoside and furanoside ring forms, necessitating challenging chromatographic separations.[1] The harsh acidic conditions and high temperatures can also lead to degradation of sensitive substrates. Consequently, this method is best suited for the synthesis of simple, robust allyl α-glycosides, where the α-anomer is often thermodynamically favored due to the anomeric effect.[1][2]

Experimental Protocol: Synthesis of Allyl α-D-Glucopyranoside

-

Setup: Suspend D-glucose (1.0 eq) in anhydrous allyl alcohol (10-20 eq).

-

Catalysis: Add a strong acid catalyst (e.g., 1.5% HCl in allyl alcohol or a sulfonic acid resin) to the slurry.

-

Reaction: Heat the mixture to reflux (approx. 97°C) with vigorous stirring for 4-6 hours. Monitor the dissolution of glucose and the progress of the reaction by Thin Layer Chromatography (TLC).

-

Neutralization: Cool the reaction to room temperature and neutralize the acid by adding a solid base (e.g., sodium carbonate or basic resin) until effervescence ceases.

-

Workup: Filter the mixture to remove the base. Concentrate the filtrate under reduced pressure to remove the excess allyl alcohol.

-

Purification: The resulting syrup, containing a mixture of anomers, is purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to isolate the desired allyl α-D-glucopyranoside.

Koenigs-Knorr Glycosylation: The Dawn of Stereocontrol

Introduced in 1901, the Koenigs-Knorr reaction was a landmark achievement, offering a predictable and controllable method for glycosidic bond formation.[9] It relies on the activation of a glycosyl halide donor, typically a bromide, using a heavy metal salt promoter.[10][11]

Causality and Mechanism: The key to the Koenigs-Knorr reaction's success is the use of a participating protecting group at the C2 position of the glycosyl donor (e.g., an acetate or benzoate group).[2] The glycosyl bromide is activated by a halophilic promoter, such as silver carbonate or silver triflate, which coordinates to the bromine and facilitates its departure.[9][12] The neighboring C2-acyl group immediately participates by attacking the anomeric center, forming a stable, cyclic acyloxonium ion intermediate. This intermediate sterically shields one face of the molecule (the α-face in the glucose series). Consequently, the incoming nucleophile (allyl alcohol) can only attack from the opposite face (the β-face), leading to the exclusive or predominant formation of a 1,2-trans glycosidic linkage (a β-glycoside).[2][13]

Caption: Neighboring group participation in Koenigs-Knorr synthesis.

Field-Proven Insights & Limitations: This method provides excellent stereocontrol for 1,2-trans glycosides and is a workhorse in carbohydrate synthesis.[10] However, it has significant drawbacks. The reaction requires stoichiometric or greater amounts of expensive and toxic heavy metal salts, which can complicate purification and is undesirable for large-scale synthesis.[10] The preparation of the glycosyl halide donor adds steps to the overall sequence, and the method is generally ineffective for synthesizing challenging 1,2-cis glycosides.

Experimental Protocol: Synthesis of Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) and allyl alcohol (1.5 eq) in anhydrous dichloromethane. Add activated molecular sieves (4 Å) to maintain anhydrous conditions.

-

Promoter Addition: Cool the mixture to 0°C. Add the promoter, silver(I) carbonate (1.5 eq), in portions while protecting the reaction from light.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the glycosyl bromide by TLC.

-

Workup: Upon completion, dilute the reaction with dichloromethane and filter through a pad of Celite to remove silver salts.

-

Purification: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-allyl glycoside.

Transition Metal-Catalyzed Glycosylation: Mildness and Modern Efficiency

Modern synthetic chemistry has increasingly turned to transition metal catalysis to overcome the limitations of classical methods.[14] These approaches offer mild reaction conditions, high efficiency, and novel pathways for stereocontrol, often using only substoichiometric amounts of the metal promoter.[15]

Causality and Mechanism: A variety of transition metals, including palladium, gold, and iridium, have been employed to activate different types of glycosyl donors.[14][16] One powerful strategy involves the isomerization of a pre-formed allyl glycoside into a more reactive 1-propenyl glycoside using an iridium catalyst.[17] This propenyl glycoside can then be activated by a mild electrophile (like NIS) to act as a glycosyl donor in a subsequent glycosylation reaction.[17] Another approach uses palladium catalysis to directly couple a glycosyl donor with an allylic alcohol, proceeding through a π-allyl palladium intermediate.[15][18] The choice of ligands on the metal center is crucial, as it directly influences the steric and electronic environment of the reaction, thereby dictating the stereochemical outcome.[14]

Caption: Workflow for transition metal-catalyzed glycosylation.

Field-Proven Insights & Limitations: The key advantages are the exceptionally mild conditions and the ability to achieve high selectivity without relying on traditional neighboring group participation, opening doors to the synthesis of difficult 1,2-cis linkages.[15] The catalytic nature of the process reduces waste and cost. However, developing a new catalytic system can be time-consuming, and catalyst sensitivity to air, moisture, or functional groups on the substrate can be a challenge.

Experimental Protocol: Iridium-Catalyzed Isomerization and NIS-Promoted Glycosylation

-

Isomerization: In an inert atmosphere glovebox, charge a flask with the starting allyl glycoside (1.0 eq), the iridium catalyst [Ir(COD)(PMePh₂)₂]PF₆ (1-2 mol%), and anhydrous dichloromethane. Activate the catalyst by bubbling hydrogen gas through the solution for 10 minutes. Stir at room temperature for 1-2 hours until TLC analysis shows complete conversion to the 1-propenyl glycoside.

-

Glycosylation Setup: In a separate flask, dissolve the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane containing activated molecular sieves.

-

Reaction: Transfer the solution of the activated 1-propenyl donor to the acceptor mixture. Cool to -20°C and add N-iodosuccinimide (NIS) (1.3 eq). Stir at this temperature, allowing it to slowly warm to room temperature over several hours.

-

Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute with dichloromethane and filter. Wash the organic layer with sodium thiosulfate solution and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by silica gel chromatography to obtain the desired oligosaccharide.

Enzymatic Synthesis: The Green Chemistry Approach

Harnessing nature's catalysts, enzymes offer an unparalleled level of precision for glycosidic bond formation.[19] Glycosidases, which naturally hydrolyze glycosidic bonds, can be coaxed to run in reverse (transglycosylation) under kinetically controlled conditions to form new glycosides.[20][21]

Causality and Mechanism: In a typical transglycosylation reaction, a glycosyl donor (e.g., a p-nitrophenyl glycoside or lactose) is incubated with a high concentration of an acceptor (allyl alcohol) in the presence of a suitable glycosidase (e.g., β-galactosidase).[20] The enzyme cleaves the donor, forming a covalent glycosyl-enzyme intermediate. This intermediate can then be intercepted by the allyl alcohol nucleophile, releasing the newly formed allyl glycoside, or by water, leading to undesired hydrolysis. By using a high concentration of the acceptor and minimizing water content, the synthetic pathway is favored.

Field-Proven Insights & Limitations: The primary benefit of enzymatic synthesis is its exquisite stereo- and regioselectivity, often yielding a single product without the need for any protecting groups.[21] The reactions are performed in aqueous buffer under mild pH and temperature conditions, making it an environmentally benign "green" method.[19][21] The main limitations are the availability and cost of specific enzymes, their potential intolerance to organic solvents, and the often lower yields due to competing hydrolysis.[22]

Experimental Protocol: Synthesis of Allyl β-D-Galactopyranoside

-

Setup: Prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0). Dissolve the glycosyl donor, o-nitrophenyl-β-D-galactopyranoside (oNPG) (1.0 eq), in this buffer.

-

Reaction Initiation: Add allyl alcohol to a high concentration (e.g., 20-30% v/v). Initiate the reaction by adding the enzyme, β-galactosidase from Aspergillus oryzae.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by following the release of the o-nitrophenolate chromophore spectrophotometrically or by TLC.

-

Termination: Once the optimal product concentration is reached (before significant product hydrolysis occurs), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.

-

Purification: Centrifuge the mixture to remove the denatured protein. The supernatant can be purified by passing it through a column of activated charcoal to remove the aromatic byproduct, followed by lyophilization. Further purification can be achieved using size-exclusion or silica gel chromatography.

Comparative Summary of Synthetic Methods

| Feature | Fischer-Helferich | Koenigs-Knorr | Transition Metal-Catalyzed | Enzymatic |

| Stereoselectivity | Poor; mixture of anomers | Excellent for 1,2-trans | High; tunable by catalyst/ligand | Excellent; typically one anomer |

| Protecting Groups | Not required | Required | Required | Not required |

| Reaction Conditions | Harsh (strong acid, heat) | Moderate; requires anhydrous | Mild | Mild (aqueous buffer, neutral pH) |

| Promoter | Stoichiometric acid | Stoichiometric heavy metal salt | Catalytic metal complex | Catalytic enzyme |

| Key Advantage | Simplicity, low cost | High reliability for β-glycosides | High efficiency, mildness, 1,2-cis access | "Green", exceptional selectivity |

| Key Disadvantage | Poor selectivity, side reactions | Toxic waste, cost | Catalyst development/sensitivity | Competing hydrolysis, enzyme cost |

Conclusion and Future Outlook

The synthesis of allyl glycosides has evolved from the brute-force, equilibrium-driven Fischer glycosylation to highly sophisticated and selective catalytic methods. While the classical Koenigs-Knorr reaction remains a valuable tool for accessing 1,2-trans linkages, the field is increasingly driven by the mildness, efficiency, and novel selectivity offered by transition metal and enzymatic catalysis. These modern methods not only provide access to previously challenging structures like 1,2-cis glycosides but also align with the principles of green chemistry by reducing waste and avoiding harsh reagents.

Looking forward, the integration of emerging technologies such as photoredox catalysis and continuous-flow synthesis promises to further revolutionize the field.[23] These approaches may offer unprecedented control over reactivity and selectivity, enabling the rapid and automated synthesis of complex glycans and glycoconjugates built from versatile allyl glycoside precursors, thereby accelerating innovation in drug development and materials science.

References

-

Crawford, C. J., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. Available at: [Link]

-

Wang, Y., et al. (2007). A simple glycosylation strategy employing only allyl glycosides is described. ResearchGate. Available at: [Link]

-

Hevey, R. (2014). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. National Institutes of Health. Available at: [Link]

-

Demchenko, A. V. (2008). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. National Institutes of Health. Available at: [Link]

-

Zhang, Y., et al. (2022). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. MDPI. Available at: [Link]

-

Niu, D., et al. (2023). Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors. Chemical Communications. Available at: [Link]

-

Li, M., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. Available at: [Link]

-

Komarova, B. S., & Tsvetkov, Y. E. (n.d.). Synthetic analogs of natural glycosides in drug discovery and development. SciSpace. Available at: [Link]

-

Good, J., & Schmidt, R. R. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. National Institutes of Health. Available at: [Link]

-

Vetere, A., et al. (2003). High-yield enzymatic synthesis of O-allyl β-d-galactopyranoside. Semantic Scholar. Available at: [Link]

-

Mensah, E. A., & Yu, B. (2015). Recent Advances in Transition Metal-Catalyzed Glycosylation. ACS Publications. Available at: [Link]

-

Giese, B., & Witzel, T. (2006). Stereoselective Synthesis of the alpha-Allyl C-Glycoside of 3-Deoxy-D-manno-2-octulosonic Acid (KDO) by Use of Radical Chemistry. ResearchGate. Available at: [Link]

-

Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Author Unknown. (n.d.). Strategies for Protecting Group Free Glycosidation. McMaster University. Available at: [Link]

-

Wang, H., et al. (2023). Creating glycoside diversity through stereoselective carboboration of glycals. National Institutes of Health. Available at: [Link]

-

Mensah, E. A., & Yu, B. (2015). Recent Advances in Transition Metal-Catalyzed Glycosylation. National Institutes of Health. Available at: [Link]

-

Author Unknown. (2011). Studies on Koenigs-Knorr Glycosidations. ResearchGate. Available at: [Link]

-

Author Unknown. (n.d.). Enzymatic synthesis of selected glycosides. Lund University. Available at: [Link]

-

Li, M., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. National Institutes of Health. Available at: [Link]

-

Perrie, J., et al. (n.d.). Microwave-assisted Fisher Glycosidation. CORE. Available at: [Link]

-

Miljković, M., et al. (2009). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. National Institutes of Health. Available at: [Link]

-

Walvoort, M. T. C., et al. (2012). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Available at: [Link]

-

Klar, R., & Gschwind, R. M. (2020). Transition metal-catalysed allylic functionalization reactions involving radicals. Chemical Society Reviews. Available at: [Link]

-

Gelo-Pujic, M., et al. (n.d.). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. MDPI. Available at: [Link]

-

Perrie, J., et al. (n.d.). Microwave accelerated Fischer glycosidation. Technology Networks. Available at: [Link]

-

Kulkarni, M. G., et al. (2011). Drug-glycosidation and drug development. PubMed. Available at: [Link]

-

Crich, D. (2010). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. University of Missouri-St. Louis. Available at: [Link]

-

Author Unknown. (n.d.). Fischer glycosidation. Grokipedia. Available at: [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health. Available at: [Link]

-

Ghorai, P., & Li, X. (2017). Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society. Available at: [Link]

-

Author Unknown. (2023). Glycoside-rich Herbal Medicines: Safety, Efficacy and Clinical Applications. Hilaris Publisher. Available at: [Link]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Available at: [Link]

-

Author Unknown. (n.d.). Protecting Group-Free Synthesis of Glycosides. McMaster University. Available at: [Link]

-

Niu, D., et al. (2023). Stereoselective Synthesis of α-Glycosyl Azides: Allyl Glycosyl Sulfones as Radical Precursors. ResearchGate. Available at: [Link]

-

Author Unknown. (2022). 25.6: Reactions of Monosaccharides. Chemistry LibreTexts. Available at: [Link]

-

Author Unknown. (n.d.). Enzymatic synthesis of oligosaccharides. IHMC Public Cmaps. Available at: [Link]

-

Unacademy. (2023). Transition Metal Allyl and Enyl Complexes. YouTube. Available at: [Link]

-

Author Unknown. (n.d.). Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases. Lund University. Available at: [Link]

-

Demchenko, A. V. (2008). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. University of Missouri-St. Louis. Available at: [Link]

Sources

- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 2. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. grokipedia.com [grokipedia.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

- 12. researchgate.net [researchgate.net]

- 13. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in Transition Metal-Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. ir.cftri.res.in [ir.cftri.res.in]

- 21. Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases | Lund University [lunduniversity.lu.se]

- 22. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]

- 23. researchgate.net [researchgate.net]

The Ubiquitous β-D-Glucopyranoside Linkage: A Linchpin of Biological Structure, Function, and Therapeutic Innovation

Foreword: Beyond a Simple Bond

In the intricate tapestry of molecular biology, few chemical motifs are as deceptively simple yet profoundly significant as the β-D-glucopyranoside linkage. This covalent bond, an ether linkage joining a β-D-glucose molecule to another moiety, underpins the structure of the most abundant organic polymer on Earth, dictates the digestibility of essential nutrients, and presents a versatile handle for the targeted delivery of therapeutics.[1][2][3] To the casual observer, it is a mere connection. To the researcher, scientist, and drug development professional, it is a gateway to understanding and manipulating complex biological systems. This guide endeavors to provide an in-depth exploration of the β-D-glucopyranoside linkage, moving beyond a cursory overview to a detailed examination of its formation, function, and the experimental methodologies employed in its study. Our narrative is grounded in the principles of scientific integrity, offering not just protocols but the rationale behind them, ensuring that each experimental design is a self-validating system.

I. The Architectural Significance of the β-D-Glucopyranoside Linkage in Nature's Biopolymers

The β-D-glucopyranoside linkage is a cornerstone of structural biology, most notably in the formation of cellulose. Cellulose, a linear polymer of β(1→4) linked D-glucose units, is the primary structural component of plant cell walls.[2][3][4] The β-configuration is crucial; it forces a 180° rotation of each successive glucose monomer, resulting in long, straight chains.[4][5] These chains align in parallel, forming hydrogen bonds between them, which confers exceptional tensile strength and resistance to enzymatic hydrolysis.[4][6] This structural rigidity is fundamental to the integrity of plant tissues and, by extension, the entire biosphere.

In contrast to the α-glycosidic bonds found in starch, which lead to helical structures ideal for energy storage, the linear, rigid nature of cellulose makes it a formidable barrier.[2] This distinction is a direct consequence of the stereochemistry of the glycosidic bond.

The bacterial cell wall also features β-glycosidic bonds. Peptidoglycan, a critical component of most bacterial cell walls, consists of polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1→4) glycosidic bonds.[7][8] These chains are then cross-linked by peptides, creating a mesh-like structure that provides mechanical strength and protection.[7][8] The β-(1→4) glycosidic bond in peptidoglycan is the specific target of the enzyme lysozyme, a key component of the innate immune system.[7]

II. Enzymatic Processing of the β-D-Glucopyranoside Linkage: A Tale of Two Families

The cleavage of the β-D-glucopyranoside linkage is catalyzed by a class of enzymes known as β-glucosidases (EC 3.2.1.21).[9][10] These enzymes are ubiquitous, found in all domains of life, and play critical roles in processes ranging from the digestion of plant biomass to the activation of phytohormones.[11] β-glucosidases are a subset of a larger group of enzymes called glycoside hydrolases.

The catalytic mechanism of β-glucosidases typically involves a double-displacement reaction, a two-step process that proceeds via a covalent glycosyl-enzyme intermediate.[10] This mechanism results in the retention of the anomeric configuration. The active site of these enzymes contains two critical carboxylic acid residues, typically glutamate or aspartate, that act as a nucleophile and a general acid/base catalyst.[9]

A related and medically significant enzyme is β-galactosidase (lactase), which cleaves the β-1,4-glycosidic bond in lactose, the primary sugar in milk, into glucose and galactose.[12][13] A deficiency in this enzyme leads to lactose intolerance, a common condition characterized by gastrointestinal distress upon consumption of dairy products.[12][14][15]

III. The β-D-Glucopyranoside Linkage in Cellular Signaling and Metabolism

Beyond their structural roles, molecules containing β-D-glucopyranoside linkages are involved in a variety of signaling and metabolic pathways. Phytoestrogens, for example, are plant-derived compounds that can mimic the effects of estrogen.[16] Many of these compounds exist in plants as β-D-glucopyranosides.[16] This glycosylation increases their water solubility and stability. For these compounds to exert their biological effects, the glucose moiety must be cleaved by β-glucosidases in the gut to release the active aglycone.[16]

IV. The β-D-Glucopyranoside Linkage in Drug Development and Therapeutics

The prevalence of β-D-glucopyranoside linkages and the enzymes that process them has not gone unnoticed by the pharmaceutical industry. The concept of drug glycosidation leverages this biology for targeted drug delivery.[17] By attaching a drug to a glucose molecule via a β-D-glucopyranoside linkage, a prodrug is created.[17] This prodrug is often inactive and has altered pharmacokinetic properties, such as increased solubility.[17] Upon reaching a target tissue or organ with high β-glucosidase activity, the linkage is cleaved, releasing the active drug.[17] This strategy can be used to target drugs to the colon, where bacterial β-glucosidases are abundant.[17]

Furthermore, synthetic analogs of natural glycosides are being explored for a variety of therapeutic applications, including anticancer, antidiabetic, and anti-inflammatory agents.[17][18] The stereoselective synthesis of β-S-glycosides, in particular, is a promising area of research for the development of novel therapeutics.[18]

V. Experimental Methodologies for the Study of β-D-Glucopyranoside Linkages

A variety of analytical techniques are employed to study the structure, function, and metabolism of molecules containing β-D-glucopyranoside linkages.

A. Enzymatic Assays for β-Glucosidase Activity

A common method to quantify β-glucosidase activity is through the use of chromogenic or fluorogenic substrates. A widely used substrate is p-nitrophenyl β-D-glucopyranoside (pNPG) .[19]

Experimental Protocol: Spectrophotometric Assay of β-Glucosidase Activity

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM solution of p-nitrophenyl β-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

Enzyme Solution: Prepare a solution of the β-glucosidase to be assayed in the same buffer. The concentration will need to be optimized to ensure the reaction rate is linear over the desired time course.

-

Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃).

-

-

Assay Procedure:

-

Pre-warm the substrate solution and buffer to the desired assay temperature (e.g., 37°C).

-

In a microcentrifuge tube or a well of a microplate, combine 450 µL of the pre-warmed buffer and 50 µL of the enzyme solution.

-

Initiate the reaction by adding 50 µL of the pre-warmed 10 mM pNPG substrate solution.

-

Incubate the reaction at the desired temperature for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding 500 µL of the 1 M sodium carbonate solution. This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenolate product.

-

Measure the absorbance of the solution at 405 nm using a spectrophotometer.

-

A standard curve of p-nitrophenol should be prepared to quantify the amount of product formed.

-

Causality Behind Experimental Choices: The choice of pNPG as a substrate is due to the fact that upon enzymatic cleavage, it releases p-nitrophenol, which, under alkaline conditions (provided by the stop solution), forms the p-nitrophenolate ion, a chromophore with a strong absorbance at 405 nm.[19] This allows for a simple and sensitive spectrophotometric measurement of enzyme activity.

Diagram: Workflow for β-Glucosidase Activity Assay

Caption: Workflow for the spectrophotometric assay of β-glucosidase activity.

B. Analysis of Glycosidic Linkages

Determining the specific glycosidic linkages within a polysaccharide is crucial for understanding its structure and function. A common method for this is methylation analysis .[20]

Experimental Protocol: Glycosidic Linkage Analysis by Methylation and GC-MS

-

Permethylation: The polysaccharide sample is treated with a methylating agent, such as methyl iodide, in the presence of a strong base. This converts all free hydroxyl groups to methyl ethers.

-

Acid Hydrolysis: The permethylated polysaccharide is then hydrolyzed with a strong acid, which cleaves the glycosidic bonds, releasing the individual methylated monosaccharides. The positions that were previously involved in glycosidic linkages will now be free hydroxyl groups.[20]

-

Reduction and Acetylation: The resulting methylated monosaccharides are reduced with a reducing agent like sodium borohydride, followed by acetylation with acetic anhydride. This converts the partially methylated monosaccharides into their corresponding partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The PMAAs are volatile derivatives that can be separated by gas chromatography (GC) and identified by mass spectrometry (MS). The fragmentation pattern of each PMAA in the mass spectrometer is characteristic of the original linkage position.

Causality Behind Experimental Choices: The methylation step protects the free hydroxyl groups, allowing for the specific identification of the hydroxyl groups that were involved in the glycosidic linkages after hydrolysis. The conversion to alditol acetates prevents the formation of anomers, which would complicate the chromatographic separation.[20] GC-MS is the analytical method of choice due to its high resolution and sensitivity for the analysis of volatile derivatives.[21]

Diagram: Glycosidic Linkage Analysis Workflow

Caption: Workflow for glycosidic linkage analysis by methylation and GC-MS.

VI. Concluding Remarks: A Linkage to the Future

The β-D-glucopyranoside linkage is a testament to the elegance and efficiency of molecular design in biology. From providing the structural framework for life to modulating the activity of therapeutic agents, its influence is vast and multifaceted. As our understanding of the enzymes that synthesize and degrade these linkages deepens, so too will our ability to harness their potential for biotechnological and biomedical applications. The continued development of sophisticated analytical techniques will be paramount in unraveling the complexities of glycosylation and its role in health and disease. For the researchers, scientists, and drug development professionals who engage with this fundamental aspect of glycobiology, the β-D-glucopyranoside linkage will undoubtedly remain a subject of intense and fruitful investigation.

VII. References

-

Beta-glucosidase - Proteopedia, life in 3D. (2024). Retrieved from [Link]

-

Glycosidic bond - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. (2009). Journal of Molecular Catalysis B: Enzymatic, 57(1-4), 233-239.

-

β-Glucosidase - Wikipedia. (n.d.). Retrieved from [Link]

-

Naqvi, S., & Dahms, T. E. (2020). Structures, Biosynthesis, and Physiological Functions of (1,3;1,4)-β-d-Glucans. Polymers, 12(5), 1165.

-

Baron, S. (Ed.). (1996). Medical Microbiology (4th ed.). University of Texas Medical Branch at Galveston.

-

Panda, S., & Jafri, M. (2018). β-Sitosterol-D-Glucopyranoside Mimics Estrogenic Properties and Stimulates Glucose Utilization in Skeletal Muscle Cells. Journal of Diabetes Research, 2018, 8572134.

-

Husain, Q. (2017). Sources of β-galactosidase and its applications in food industry. 3 Biotech, 7(1), 1.

-

Pandit, A., & Saigal, D. (2004). Drug-glycosidation and drug development. Indian Journal of Pharmaceutical Sciences, 66(1), 1-13.

-

Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. (2001). Chemical & Pharmaceutical Bulletin, 49(10), 1338-1341.

-

Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389–3405.

-

Cellulose (Cambridge (CIE) A Level Biology): Revision Note. (2021). Save My Exams.

-

An LC-MS/MS Approach for Determining Glycosidic Linkages. (2018). Analytical Chemistry, 90(15), 9206–9214.

-

Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. (2015). New Journal of Chemistry, 39(7), 5485-5492.

-

The Peptidoglycan Cell Wall. (2021). Biology LibreTexts.

-

β-Galactosidase - Wikipedia. (n.d.). Retrieved from [Link]

-

(1,3;1,4)-β-D-Glucans in Cell Walls of the Poaceae, Lower Plants, and Fungi: A Tale of Two Linkages. (2008). Plant Physiology, 146(4), 1724–1736.

-

Cellulose - Wikipedia. (n.d.). Retrieved from [Link]

-

Glycosides: Biological Role, Sources and Applications. (2023). Journal of Pharmacognosy and Phytochemistry, 12(4), 1-5.

-

beta-D-Glcp-(1->3). (n.d.). PubChem.

-

Glycosides Analysis. (n.d.). Creative Proteomics.

-

β-Glucosidase: Progress from Basic Mechanism to Frontier Application. (2023). International Journal of Molecular Sciences, 24(13), 10764.

-

Beta-galactosidase | Research Starters. (n.d.). EBSCO.

-

Methyl-β-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13 C nuclear magnetic resonance. (2000). Journal of Experimental Botany, 51(351), 1697-1705.

-

Bacteria: Cell Walls – General Microbiology. (n.d.). Oregon State University.

-

Synthetic analogs of natural glycosides in drug discovery and development. (2013). Biopolymers and Cell, 29(4), 283-294.

-

Cellulose. (2021). Chemistry LibreTexts.

-

The Utility of Beta-D-Glucopyranoside Derivatives in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Stereoselective Synthesis of β-S-Glycosides via Palladium Catalysis. (2022). The Journal of Organic Chemistry, 87(15), 10028–10037.

-

Lactose Intolerance. (2023). In StatPearls. StatPearls Publishing.

-

Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. (2015). New Journal of Chemistry, 39(7), 5485-5492.

-

Synthesis of various β-D-glucopyranosyl and β-D-xylopyranosyl hydroxybenzoates and evaluation of their antioxidant activities. (2013). Journal of Wood Chemistry and Technology, 33(3), 193-204.

-

Update on Mechanisms of Plant Cell Wall Biosynthesis: How Plants Make Cellulose and Other (1→4)-β-d-Glycans. (2003). Plant Physiology, 133(2), 468–470.

-

Glycosides in Medicine: “The Role of Glycosidic Residue in Biological Activity”. (2015). Current Medicinal Chemistry, 22(13), 1594-1621.

-

Glycosidic Bond. (n.d.). Laboratory Notes.

-

Bacterial cell wall. (2011, September 30). [Video]. YouTube.

-

How to Analyze the Glycosidic Bond Structure Using GC-MS Detection. (n.d.). MtoZ Biolabs.

-

The Plant Cell Walls: Complex Polysaccharide Nano-Composites. (n.d.). Glycopedia.

-

Cell Wall (Plant, Fungal, Bacterial): Structure and Functions. (2023). Microbe Notes.

-

Carbohydrate - Glycoside formation hydrolysis. (n.d.). [Video]. Khan Academy.

-

β-Glucosidase. (n.d.). Grokipedia.

-

Natural Products Chemistry-Glycosides, Bioactive Compounds and Polyketides. (2021). Natural Products Chemistry & Research, 9(5).

-

Structure of Cellulose (with individual β-D-glucose molecule joined by β-1, 4-glucoside linkages; estimated 1250– 12500 glucose residues are present per molecule. (n.d.). ResearchGate.

-

Treatment of Lactose Intolerance via β-Galactosidase Overexpression in Supplemental Microflora. (2018). Journal of Microbiology & Experimentation, 6(4).

-

A Level Biology Revision "Structure and Function of Cellulose". (2020, May 14). [Video]. YouTube.

-

Carbohydrate Structure: Beta vs Alpha Configuration. (2016, November 13). [Video]. YouTube.

Sources

- 1. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 2. Cellulose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. savemyexams.com [savemyexams.com]

- 5. Update on Mechanisms of Plant Cell Wall Biosynthesis: How Plants Make Cellulose and Other (1→4)-β-d-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glycopedia.eu [glycopedia.eu]

- 7. Structure - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. proteopedia.org [proteopedia.org]

- 10. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 11. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sources of β-galactosidase and its applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 14. Beta-galactosidase | Biology | Research Starters | EBSCO Research [ebsco.com]

- 15. Lactose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. β-Sitosterol-D-Glucopyranoside Mimics Estrogenic Properties and Stimulates Glucose Utilization in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to Analyze the Glycosidic Bond Structure Using GC-MS Detection | MtoZ Biolabs [mtoz-biolabs.com]

The Allyl Group: A Strategic Asset in Carbohydrate Synthesis

An In-depth Technical Guide to the Strategic Use of the Allyl Protecting Group in Carbohydrate Chemistry

For researchers, synthetic chemists, and professionals in drug development, the strategic manipulation of protecting groups is paramount in the intricate art of carbohydrate synthesis. Among the arsenal of available protecting groups, the allyl group stands out for its unique combination of stability and versatile cleavage conditions, rendering it an invaluable tool in the construction of complex oligosaccharides and glycoconjugates. This guide provides a comprehensive overview of the allyl group's role in modern carbohydrate chemistry, delving into the causality behind experimental choices and providing field-proven insights into its application.

The allyl group, typically introduced as an allyl ether (All), is a mainstay in carbohydrate chemistry due to its robust stability under a wide range of reaction conditions, including those that are acidic and basic. This stability allows for the selective manipulation of other protecting groups, a concept known as orthogonal protection, which is fundamental to the synthesis of complex carbohydrates. The true power of the allyl group, however, lies in the mild and specific methods available for its removal, which do not affect many other commonly used protecting groups.

The primary hydroxyl group of a carbohydrate is generally the most reactive due to steric accessibility and can be selectively addressed. The subtle differences in the reactivity of the various hydroxyl groups on a carbohydrate ring can be exploited to devise effective protecting group strategies.

Introduction of the Allyl Group: Methodologies and Mechanistic Considerations

The most common method for the introduction of an allyl ether is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a strong base, followed by nucleophilic substitution with an allyl halide.

Standard Protocol for Allylation

A typical procedure involves the use of sodium hydride (NaH) as the base and allyl bromide as the electrophile in an aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: General Procedure for Allylation of a Carbohydrate Hydroxyl Group

-

Preparation: A solution of the partially protected carbohydrate in anhydrous DMF is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Sodium hydride (typically 1.2-1.5 equivalents per hydroxyl group) is added portionwise at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete deprotonation.

-

Allylation: Allyl bromide (typically 1.5-2.0 equivalents per hydroxyl group) is added dropwise at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

The choice of a strong base like NaH is crucial for the complete deprotonation of the relatively non-acidic hydroxyl groups of carbohydrates, thus driving the reaction to completion. DMF is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the sodium cation, enhancing the nucleophilicity of the resulting alkoxide.

Chemoselectivity in Allylation

While the primary hydroxyl group is the most nucleophilic, achieving regioselective allylation of a specific secondary hydroxyl group in the presence of others can be challenging. However, by taking advantage of subtle differences in reactivity, such as the increased acidity of the C2-OH due to its proximity to the anomeric center, some degree of selectivity can be achieved under carefully controlled conditions.

Cleavage of the Allyl Group: A World of Orthogonality

The selective removal of the allyl group in the presence of other protecting groups is a key advantage of this strategy. Several methods have been developed for this purpose, with transition metal-catalyzed reactions being the most prominent.

Isomerization followed by Hydrolysis

One of the earliest methods for allyl ether cleavage involves a two-step process: isomerization of the allyl ether to a prop-1-enyl ether, followed by acidic hydrolysis of the resulting enol ether.

-

Isomerization: This is typically achieved using a strong base such as potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). More recently, rhodium catalysts, such as tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst), have been employed for this isomerization under milder conditions.

-

Hydrolysis: The resulting prop-1-enyl ether is labile to mild acidic conditions and can be cleaved with reagents like mercuric chloride and mercuric oxide in aqueous acetone.

Palladium-Catalyzed Deallylation

The most widely used and versatile method for the cleavage of allyl ethers is through palladium-catalyzed reactions. These methods are generally mild, efficient, and compatible with a wide range of other functional groups.

The general mechanism involves the formation of a π-allylpalladium(II) complex from the allyl ether and a Pd(0) catalyst. This complex is then attacked by a nucleophile, regenerating the Pd(0) catalyst and releasing the free hydroxyl group.

A variety of Pd(0) sources and nucleophilic scavengers can be employed.

Experimental Protocol: Palladium-Catalyzed Deallylation

-

Catalyst Preparation: A mixture of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂, or [Pd(allyl)Cl]₂) and a ligand (if necessary) is prepared in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like THF/water).

-

Reaction Setup: The allylated carbohydrate and a nucleophilic scavenger (e.g., N,N'-dimethylbarbituric acid, dimedone, or tributyltin hydride) are added to the reaction vessel under an inert atmosphere.

-

Reaction: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered (e.g., through Celite) to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography.

The choice of the palladium catalyst and the nucleophilic scavenger can influence the reaction's efficiency and selectivity.

| Catalyst System | Nucleophilic Scavenger | Typical Conditions | Advantages | Reference |

| Pd(PPh₃)₄ | K₂CO₃/MeOH | Room Temperature | Mild, basic conditions | |

| Pd(PPh₃)₄ | N,N'-dimethylbarbituric acid | MeOH or aq. 1,4-dioxane, RT | Neutral conditions, high yields | |

| PdCl₂ | NaBH₄ | Acetonitrile/water | Readily available reagents | |

| [Pd(allyl)Cl]₂ | Diphosphinidenecyclobutene ligand | Aniline | Mild, tolerates many functional groups |

Table 1: Comparison of Selected Palladium-Catalyzed Deallylation Systems

Strategic Application in Oligosaccharide Synthesis: A Case Study

The orthogonal nature of the allyl group makes it a powerful tool in the synthesis of complex oligosaccharides. A classic example is its use in combination with the benzyl (Bn) protecting group. Benzyl ethers are stable under the conditions used for allyl deprotection, and allyl ethers are stable during the hydrogenolytic cleavage of benzyl ethers.

Case Study: Synthesis of a Trisaccharide Fragment of the Glycolipid from Mycobacterium leprae

In the synthesis of a trisaccharide portion of the major serologically active glycolipid from Mycobacterium leprae, the allyl group played a crucial role.

-

Starting Material: The synthesis began with allyl 4-O-benzyl-α-L-rhamnopyranoside. Here, the anomeric position is protected as an allyl ether, allowing for later deprotection and linkage to a solid support or another molecule.

-

Glycosylation: After several steps to modify the rhamnose unit, it was condensed with a disaccharide derivative to form a protected trisaccharide.

-

Final Deprotection: The final step involved the removal of the remaining protecting groups to yield the target trisaccharide.

This example highlights how the allyl group can be used as a "temporary" protecting group for the anomeric position, allowing for the assembly of the oligosaccharide chain, and then potentially cleaved for further elaboration.

Application in Glycoconjugate Synthesis

The ability to selectively deprotect the anomeric position, often protected as an allyl ether, is also highly valuable in the synthesis of glycoconjugates, where the carbohydrate moiety is linked to a protein, lipid, or other biomolecule. A recent strategy involves the use of linkers with a terminal allyl group that can be installed on unprotected sugars. This allyl group then serves as a handle for conjugation to a protein via thiol-ene coupling (TEC).

Conclusion

The allyl protecting group is a versatile and powerful tool in the field of carbohydrate chemistry. Its stability to a wide range of reaction conditions, coupled with the mild and selective methods available for its removal, makes it an ideal choice for orthogonal protection strategies in the synthesis of complex oligosaccharides and glycoconjugates. A thorough understanding of the methodologies for its introduction and cleavage, as well as the mechanistic principles behind these reactions, is essential for its effective application in the design and execution of sophisticated synthetic routes in drug discovery and development.

References

The Cornerstone of Complexity: An In-depth Technical Guide to the Basic Principles of Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Sweet Science of Cellular Communication

In the intricate molecular ballet that governs life, glycosylation stands as a pivotal, yet often underappreciated, choreographer. This post-translational modification, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, orchestrates a vast array of biological processes, from protein folding and stability to cell-cell recognition and immune responses.[1][2] For researchers and drug development professionals, a deep understanding of glycosylation is not merely academic; it is a prerequisite for deciphering disease mechanisms, designing novel therapeutics, and ensuring the efficacy and safety of biologics. This guide, crafted from the perspective of a seasoned application scientist, eschews a superficial overview in favor of a deep dive into the fundamental principles, mechanistic underpinnings, and practical considerations of glycosylation reactions. Our journey will traverse the core chemical logic of glycosidic bond formation, explore the cellular machinery that executes these intricate modifications, and provide actionable protocols for the analysis of these vital biomolecules.

I. The Chemical Heart of Glycosylation: A Tale of Donors, Acceptors, and the Oxocarbenium Ion

At its essence, a glycosylation reaction is a nucleophilic substitution at the anomeric carbon of a carbohydrate.[3] This seemingly straightforward process is, in reality, a finely tuned interplay of electronic and steric factors, solvent effects, and the nature of the participating molecules: the glycosyl donor and the glycosyl acceptor.[4][5]

The Key Players: Glycosyl Donors and Acceptors